proTAME

Vue d'ensemble

Description

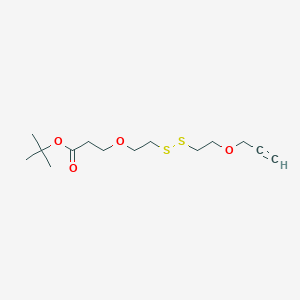

proTAME est une forme de prodrogue perméable aux cellules de l'ester méthylique de la N-4-tosyl-L-arginine. C'est un inhibiteur du complexe promoteur de l'anaphase/cyclosome (APC/C), qui est un régulateur crucial du cycle cellulaire. This compound est converti en ester méthylique de la N-4-tosyl-L-arginine par les estérases intracellulaires, et il a été démontré qu'il induit un arrêt du cycle cellulaire en métaphase, conduisant à la mort cellulaire dans diverses lignées de cellules cancéreuses .

Mécanisme D'action

Target of Action

ProTAME, a cell-permeable proagent form of TAME, primarily targets the Anaphase Promoting Complex/Cyclosome (APC/C) . The APC/C is a crucial regulator of the cell cycle, controlling the correct segregation of chromosomes during mitosis .

Mode of Action

This compound interacts with the APC/C, causing a significant reduction in APC/C activity . This interaction results in cell cycle arrest in metaphase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from metaphase to anaphase . By inhibiting the APC/C, this compound prevents the normal progression of the cell cycle, leading to metaphase arrest . This arrest can occur in a dose-dependent manner in mammalian oocytes and early cleavage embryos .

Pharmacokinetics

These properties play a crucial role in the bioavailability and overall effectiveness of a compound

Result of Action

The primary molecular effect of this compound is the accumulation of APC/C Cdc20 substrate cyclin B1, leading to cell cycle arrest in metaphase . On a cellular level, this compound treatment can lead to a dose-dependent decrease in viability and increase in apoptosis in certain cells . In mammalian oocytes and early cleavage embryos, this compound can induce metaphase arrest without requiring SAC activity .

Analyse Biochimique

Biochemical Properties

ProTAME plays a significant role in biochemical reactions. It interacts with the anaphase-promoting complex/cyclosome (APC/C), a large multisubunit E3 ubiquitin ligase, and inhibits its activity . The nature of these interactions involves the disruption of associations between APC/C and the activator CDH1 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the association of APC/C with the activator CDH1 and inhibiting the degradation of APC/C substrates in cells like HeLa . It induces mitotic arrest in metaphase followed by cell death in synchronized HeLa H2B-GFP cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to TAME by intracellular esterases . It exerts its effects at the molecular level by disrupting interactions between Cdc20/Cdh1 and the APC3 subunit of the APC/C . This leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), causing cell cycle arrest in metaphase .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It increases mitotic duration in asynchronous HeLa H2B-GFP cells

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, mammalian oocytes and early cleavage embryos show dose-dependent metaphase arrest after exposure to this compound

Metabolic Pathways

It is known that this compound is converted to TAME by intracellular esterases , indicating its involvement in esterase-mediated metabolic pathways.

Transport and Distribution

Given its cell-permeable nature , it can be inferred that this compound can freely diffuse across cell membranes.

Subcellular Localization

Given its role as an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), it can be inferred that this compound likely localizes to regions where the APC/C is present, such as the cytosol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de proTAME implique plusieurs étapes, commençant par la préparation de l'ester méthylique de la N-4-tosyl-L-arginine. Ce composé est ensuite modifié pour créer la forme de prodrogue, this compound. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de réactifs spécifiques pour obtenir les transformations chimiques souhaitées .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais elle est mise à l'échelle pour répondre aux demandes commerciales. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. Le composé est souvent formulé en solutions telles que le diméthylsulfoxyde (DMSO) pour faciliter son utilisation dans les applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions : proTAME subit une hydrolyse par les estérases intracellulaires pour libérer l'ester méthylique de la N-4-tosyl-L-arginine. Cette réaction est cruciale pour son activité biologique en tant qu'inhibiteur de l'APC/C .

Réactifs et conditions courants : La réaction d'hydrolyse se produit généralement dans des conditions physiologiques à l'intérieur de la cellule. Aucun réactif supplémentaire n'est nécessaire, car les enzymes intracellulaires facilitent la conversion .

Principaux produits formés : Le principal produit formé à partir de l'hydrolyse de this compound est l'ester méthylique de la N-4-tosyl-L-arginine, qui exerce ensuite ses effets inhibiteurs sur l'APC/C .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la biologie cellulaire, de la recherche sur le cancer et du développement de médicaments. Voici quelques-unes de ses principales applications :

Recherche sur le cancer : this compound est utilisé pour étudier les mécanismes de régulation du cycle cellulaire et de l'apoptose dans les cellules cancéreuses. .

Biologie cellulaire : Les chercheurs utilisent this compound pour étudier le rôle de l'APC/C dans la progression du cycle cellulaire et la mitose.

Développement de médicaments : this compound sert de composé de tête pour le développement de nouveaux médicaments anticancéreux.

5. Mécanisme d'action

This compound exerce ses effets en inhibant le complexe promoteur de l'anaphase/cyclosome (APC/C). L'APC/C est une grande ligase E3 ubiquitine multi-sous-unités qui régule la progression des cellules de la métaphase à l'anaphase pendant la mitose. En inhibant l'APC/C, this compound empêche la dégradation des protéines clés du cycle cellulaire, conduisant à un arrêt du cycle cellulaire en métaphase et à la mort cellulaire subséquente .

Les cibles moléculaires de this compound incluent les protéines activantes CDH1 et CDC20, qui sont essentielles à l'activation de l'APC/C. En bloquant l'association de ces activateurs avec l'APC/C, this compound inhibe efficacement son activité .

Applications De Recherche Scientifique

proTAME has a wide range of applications in scientific research, particularly in the fields of cell biology, cancer research, and drug development. Some of its key applications include:

Cancer Research: this compound is used to study the mechanisms of cell cycle regulation and apoptosis in cancer cells. .

Cell Biology: Researchers use this compound to investigate the role of the APC/C in cell cycle progression and mitosis.

Drug Development: this compound serves as a lead compound for the development of new anticancer drugs.

Comparaison Avec Des Composés Similaires

proTAME est unique dans sa capacité à inhiber l'APC/C et à induire un arrêt du cycle cellulaire en métaphase. Des composés similaires incluent :

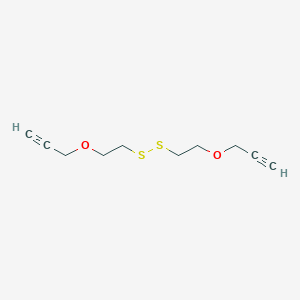

TAME (ester méthylique de la N-4-tosyl-L-arginine) : La forme active de this compound, qui inhibe directement l'APC/C.

Reversine : Un autre inhibiteur de petite molécule qui cible l'APC/C mais qui a un mécanisme d'action différent.

Comparé à ces composés, this compound se distingue par sa forme de prodrogue, qui permet une meilleure perméabilité cellulaire et une administration ciblée à l'intérieur de la cellule .

Propriétés

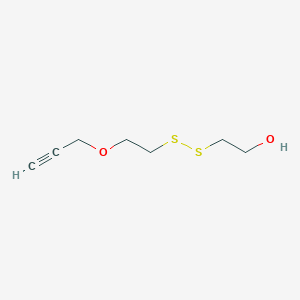

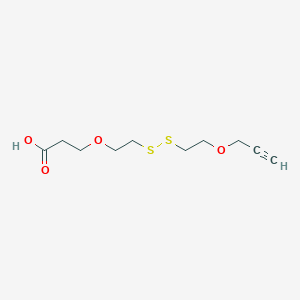

IUPAC Name |

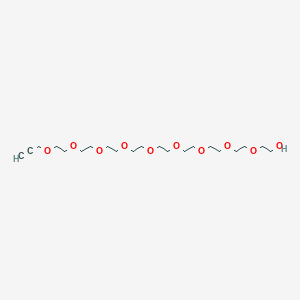

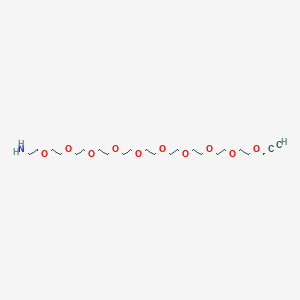

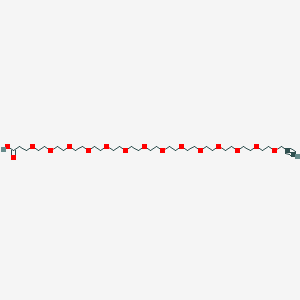

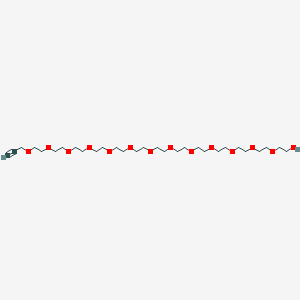

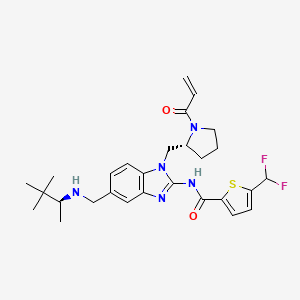

methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYOVHULCQSDRZ-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is proTAME, and what is its mechanism of action?

A1: this compound, the prodrug of tosyl-L-arginine methyl ester (TAME), acts as a small-molecule inhibitor of the anaphase-promoting complex/cyclosome (APC/C) [, , , , , , , , , , ]. It prevents the binding of APC/C-activating proteins, Cdc20 and Cdh1, to the APC/C, leading to its inactivation [, ].

Q2: What are the downstream effects of this compound-mediated APC/C inhibition?

A2: Inhibiting APC/C with this compound leads to the accumulation of APC/C substrates like cyclin B1, securin, and anillin [, , , , ]. This accumulation triggers a metaphase arrest, characterized by an inability of cells to transition from metaphase to anaphase during cell division [, , , , ]. Prolonged metaphase arrest subsequently induces apoptosis, a form of programmed cell death [, , , , ].

Q3: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?

A3: While the provided research papers focus on this compound's biological activity and therapeutic potential, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.

Q4: What is known about the material compatibility and stability of this compound under various conditions?

A4: The research primarily focuses on this compound’s biological effects and doesn't provide specific details on its material compatibility or stability under various conditions.

Q5: Does this compound possess catalytic properties? What are its applications based on its mechanism of action?

A5: this compound acts as an enzyme inhibitor rather than a catalyst. It targets the APC/C, a crucial regulator of the cell cycle. This targeting makes this compound a valuable tool for:

- Investigating the role of APC/C in various cancers: Researchers use this compound to study the importance of APC/C and its co-activators, Cdc20 and Cdh1, in different cancer types like multiple myeloma, osteosarcoma, and glioblastoma [, , , ].

- Developing potential therapeutic strategies: The ability of this compound to induce cell cycle arrest and apoptosis makes it a potential candidate for developing novel cancer therapies [, , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

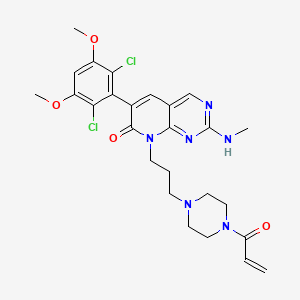

![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)